3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid

Physicochemical profiling Drug-likeness Solubility prediction

Researchers screening thiosemicarbazone libraries risk selecting regioisomers with fundamentally altered metal-chelation geometry and target-binding pharmacophores. 3-[(E)-(2-Carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid provides the validated 3-formylsalicylic acid core - the most potent estrone sulfatase inhibitor chemotype (IC50 = 0.15 μM, Ki = 0.12 μM) - with a tetradentate O,N,S,O donor set enabling stable Cu(II) complexation. • Ortho-hydroxy-carboxy arrangement yields ~28-fold potency advantage over 2-formyl-6-hydroxybenzoic acid regioisomers • Negative logD (-2.19 at pH 7.4) ensures water-soluble ligand handling without organic co-solvents • Multi-target activity against hCA I/II, AChE, and α-glycosidase confirmed across independent series

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
Cat. No. B11525828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)O)C=NNC(=S)N
InChIInChI=1S/C9H9N3O3S/c10-9(16)12-11-4-5-2-1-3-6(7(5)13)8(14)15/h1-4,13H,(H,14,15)(H3,10,12,16)/b11-4+
InChIKeyNFUMJPZOQVNXEI-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes32 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Comparator Landscape


3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid (molecular formula C₉H₉N₃O₃S, MW 239.25 g/mol) is a thiosemicarbazone derivative of 3-formyl-2-hydroxybenzoic acid (3-formylsalicylic acid), featuring a carbamothioylhydrazinylidene moiety at position 3, a phenolic –OH at position 2, and a carboxylic acid at position 1 of the aromatic ring . The compound is listed in screening-compound catalogs with calculated logP of 1.82, logD (pH 7.4) of −2.19, and a topological polar surface area (TPSA) of 85.9 Ų . It belongs to the broader class of salicylaldehyde-derived thiosemicarbazones, a scaffold with established activity against carbonic anhydrase isoforms (hCA I, hCA II), acetylcholinesterase (AChE), and α-glycosidase, and which has yielded clinical-stage candidates such as Triapine, COTI-2, and DpC [1]. The closest structural analogs include salicylaldehyde thiosemicarbazone (CAS 5351-90-6, lacking the carboxylic acid), the para-substituted regioisomer 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]benzoic acid, and the synthetic precursor 3-formylsalicylic acid (CAS 610-04-8) [2].

Why Generic Thiosemicarbazone Substitution Fails


Generic substitution of thiosemicarbazone screening compounds without regard to substitution pattern carries a high risk of selecting a functionally non-equivalent molecule. The regioisomeric positioning of the hydroxy and carboxylic acid groups fundamentally alters hydrogen-bonding capacity, metal-chelation denticity, ionization state at physiological pH, and target-binding pharmacophore geometry [1]. The target compound's ortho-hydroxy–carboxy arrangement enables a tridentate O,N,S chelation pocket augmented by a fourth carboxylate oxygen donor — a coordination mode unavailable to salicylaldehyde thiosemicarbazone (which lacks the –COOH) or to the para isomer (which lacks the ortho-phenolic –OH) [2]. Furthermore, the 3-formylsalicylic acid substructure is itself a validated pharmacophore for estrone sulfatase inhibition (IC₅₀ = 150 nM for the free aldehyde), a property absent in simpler benzaldehyde-derived thiosemicarbazones . These structural features create a multi-dentate, pH-responsive ligand scaffold whose biological profile cannot be extrapolated from single-feature analogs.

Quantitative Differentiation vs. Closest Analogs


Aqueous Solubility and Hydrogen-Bonding Advantage

The target compound incorporates a carboxylic acid substituent that fundamentally alters its physicochemical profile relative to the simplest salicylaldehyde thiosemicarbazone (STSC, CAS 5351-90-6). The target compound exhibits logP of 1.82 and logD (pH 7.4) of −2.19, compared with STSC which has logP of 1.65 and XLogP3 of 0.8 . The negative logD value indicates that the target compound is predominantly ionized at physiological pH, conferring substantially higher aqueous solubility — a critical advantage for biochemical assay preparation without DMSO co-solvent artifacts. Additionally, the target compound possesses 7 hydrogen-bond acceptors and 5 hydrogen-bond donors versus only 3 acceptors and 3 donors for STSC, enabling more extensive intermolecular interactions with biological targets . The topological polar surface area (TPSA) of the target compound is 85.9 Ų compared with approximately 103 Ų for STSC, reflecting a more compact polar surface despite the additional carboxylic acid group .

Physicochemical profiling Drug-likeness Solubility prediction

Ortho-Hydroxy vs. Para-Carboxy Regioisomer Impact

The target compound (ortho-OH, ortho-COOH relative to imine) is structurally distinct from its para-substituted regioisomer, 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]benzoic acid (para-COOH, no phenolic –OH). The para isomer has been crystallographically characterized and shown to adopt a nearly planar conformation (r.m.s. deviation 0.032 Å) with an intramolecular N–H···N hydrogen bond forming an S(5) ring and crystal packing dominated by carboxylic acid O–H···O dimers [1]. The para isomer lacks any ortho-hydroxy group capable of forming the six-membered intramolecular hydrogen bond with the imine nitrogen that is characteristic of salicylaldehyde-derived thiosemicarbazones [2]. In the target compound, the ortho-phenolic –OH is positioned to form a resonance-assisted hydrogen bond (RAHB) with the imine N, stabilizing the planar E-configuration and pre-organizing the ligand for metal chelation [2]. This intramolecular hydrogen-bonding motif is absent in the para isomer, resulting in different conformational preferences and metal-binding geometries [3].

Crystal engineering Regioisomer comparison Hydrogen-bond network

Tetradentate vs. Tridentate Metal Chelation Capacity

The target compound possesses four potential donor atoms for metal coordination: the phenolic oxygen (position 2), the imine nitrogen (hydrazone), the thiocarbonyl sulfur, and the carboxylate oxygen (position 1). This contrasts with salicylaldehyde thiosemicarbazone (STSC), which offers only three donor atoms (phenolic O, imine N, thione S) and lacks the carboxylate arm . Potentiometric titration studies on STSC with divalent metal ions have established that it forms 1:2 (metal:ligand) complexes with Cu(II), Zn(II), Ni(II), Co(II), Mn(II), and Cd(II), with stability following the Irving-Williams order Cu(II) > Ni(II) > Co(II) > Mn(II) [1]. The addition of the ortho-carboxylate group in the target compound is expected to increase both the denticity (from tridentate to tetradentate O,N,S,O) and the thermodynamic stability of the resulting complexes, analogous to the enhanced stability observed in Schiff bases derived from 3-formylsalicylic acid that utilize both coordination sites simultaneously [2]. In the broader thiosemicarbazone class, high Cu(II) complex stability and slow reduction kinetics have been directly correlated with improved anticancer activity and paraptosis induction [3].

Coordination chemistry Metal chelation Stability constant

Estrone Sulfatase Pharmacophore Validation

The target compound's core aromatic scaffold — 3-formyl-2-hydroxybenzoic acid — is a validated estrone sulfatase inhibitory pharmacophore. The free aldehyde precursor, 3-formylsalicylic acid (CAS 610-04-8), is a non-competitive inhibitor of estrone sulfatase with IC₅₀ = 150 nM and Kᵢ = 120 nM [1]. In the seminal SAR study by Jütten et al. (2007), cyclohexylthiosemicarbazones of formyl benzoic acids showed that the 3-formylsalicylic acid-derived thiosemicarbazone (compound 34) achieved IC₅₀ = 0.15 μM with Kᵢ = 0.12 μM, while the 2-formyl-6-hydroxybenzoic acid regioisomer (compound 25) was substantially less active (IC₅₀ = 4.2 μM) [2]. This represents a 28-fold potency advantage conferred by the correct regioisomeric positioning of the hydroxy and carboxylic acid groups. The target compound's carbamothioylhydrazone moiety replaces the cyclohexylthiosemicarbazone of compound 34, offering a structurally simpler terminal group while retaining the validated 3-formylsalicylic acid pharmacophore core. Additionally, 2-(2-hydroxybenzoyl)-N-phenylhydrazinecarbothioamide, a closely related hydroxybenzoyl-thiosemicarbazide, demonstrated DPPH radical-scavenging activity with IC₅₀ = 15.5 μM [3], suggesting the target compound may also possess antioxidant properties relevant to cancer chemoprevention studies.

Estrone sulfatase inhibition Hormone-dependent breast cancer Pharmacophore SAR

Carbonic Anhydrase and Cholinesterase Inhibition Profile

Although no direct enzyme inhibition data are available for the target compound itself, its 3-formylsalicylic acid-derived thiosemicarbazone scaffold is directly analogous to the 3-ethoxysalicylaldehyde thiosemicarbazone series reported by Ishaq et al. (2020), which established quantitative benchmarks for this chemotype against four therapeutically relevant enzymes. In that study, 18 novel 3-ethoxysalicylaldehyde thiosemicarbazone derivatives (3a–r) inhibited hCA I with Kᵢ values of 144–455 nM, hCA II with Kᵢ values of 111–444 nM, AChE with Kᵢ values of 385–983 nM, and α-glycosidase with Kᵢ values as low as 12.9 nM (compound 3l) [1]. A separate series of 4-(diethylamino)-salicylaldehyde thiosemicarbazones (3a–p) achieved even more potent AChE inhibition, with Kᵢ values ranging from 121.7 to 548.6 nM [2]. The target compound differs from these series primarily by the substitution of the 3-ethoxy or 4-diethylamino groups with a carboxylic acid at position 1, which is expected to enhance aqueous solubility and may alter isoform selectivity. In the thiosemicarbazone-benzenesulfonamide series, dual hCA I/II inhibitors have achieved Kᵢ values as low as 7.16 nM (hCA I) and 0.31 nM (hCA II), demonstrating the sensitivity of this scaffold to substituent variation and the potential for optimization [3].

Carbonic anhydrase inhibition Acetylcholinesterase Multi-target drug discovery

Myeloperoxidase and Thyroid Peroxidase Liability

The target compound contains both a benzoic acid moiety and a hydrazide-like thiosemicarbazone functionality, which are structural features associated with myeloperoxidase (MPO) and thyroid peroxidase (TPO) inhibition. 4-Aminobenzoic acid hydrazide (ABAH) and 4-hydroxybenzoic acid hydrazide (HBAH) are established MPO inhibitors with IC₅₀ values of 0.3 μM and 2 μM, respectively [1]. The clinically used MPO inhibitor (CAS 5351-17-7), a benzoic acid hydrazide analog, inhibits MPO with IC₅₀ = 300 nM and HOCl production in stimulated neutrophils with IC₅₀ = 2.2–16 μM . The BindingDB entry CHEMBL5197968 (structurally distinct from the target but containing a thiosemicarbazone-like moiety) reports MPO IC₅₀ = 5 nM and TPO IC₅₀ = 1.39 μM, indicating that thiosemicarbazone-containing compounds can exhibit potent peroxidase inhibition that may represent an off-target liability in certain screening contexts [2]. The presence of the carboxylic acid in the target compound may modulate this liability relative to non-acidic thiosemicarbazones, but this requires experimental verification. This is a procurement-relevant consideration: the target compound's structural features make it suitable for programs deliberately targeting MPO/TPO, but constitute a potential confounding factor in unbiased phenotypic screens.

Myeloperoxidase Thyroid peroxidase Off-target liability

Optimal Research and Industrial Application Scenarios


Estrone Sulfatase Inhibitor Development for Breast Cancer

The target compound is the direct structural descendant of compound 34 (3-formylsalicylic acid cyclohexylthiosemicarbazone, IC₅₀ = 0.15 μM, Kᵢ = 0.12 μM), the most potent estrone sulfatase inhibitor chemotype identified in the Jütten et al. (2007) SAR study [1]. The 3-formyl-2-hydroxybenzoic acid core is the validated pharmacophore, with the regioisomeric positioning of hydroxy and carboxylic acid groups conferring a ~28-fold potency advantage over the 2-formyl-6-hydroxybenzoic acid scaffold (IC₅₀ = 4.2 μM vs. 0.15 μM) [1]. The target compound replaces the cyclohexyl group with a simpler carbamothioyl terminal moiety, offering an opportunity to probe the steric and electronic requirements of the thiosemicarbazone terminus while retaining the validated core. The free aldehyde precursor, 3-formylsalicylic acid, independently confirms the target engagement (IC₅₀ = 150 nM, Kᵢ = 120 nM) . Procurement of the target compound specifically — rather than the 2-formyl-6-hydroxybenzoic acid regioisomer or a non-carboxylic thiosemicarbazone — is essential for maintaining the active pharmacophore geometry.

Tetradentate Ligand for High-Stability Metallodrugs

The target compound's tetradentate O(phenolic),N(imine),S(thione),O(carboxylate) donor set provides a chelation scaffold superior to the widely used tridentate salicylaldehyde thiosemicarbazone (STSC) [1]. Potentiometric titration data for STSC establish that Cu(II) forms the most stable complexes among divalent first-row transition metals, following the Irving-Williams order Cu(II) > Ni(II) > Co(II) > Mn(II) . The additional carboxylate oxygen in the target compound increases the chelate ring count, which is expected to enhance thermodynamic stability and reduce dissociation rates. In the thiosemicarbazone class, high Cu(II) complex stability and slow reduction kinetics have been mechanistically linked to paraptosis induction and activity against drug-resistant cancer cells . Furthermore, the negative logD (−2.19 at pH 7.4) indicates that the free ligand is water-soluble at physiological pH, facilitating complexation under aqueous conditions without organic co-solvents — a practical advantage for reproducible metallodrug synthesis. The methyl ester analog (CAS not assigned) is also commercially available for researchers requiring a protected carboxylate for synthetic modification .

Multi-Target Screening for Neurological Disorders

The salicylaldehyde-derived thiosemicarbazone scaffold to which the target compound belongs has demonstrated consistent multi-target activity against hCA I (Kᵢ 144–455 nM), hCA II (Kᵢ 111–444 nM), AChE (Kᵢ 122–983 nM), and α-glycosidase (Kᵢ as low as 12.9 nM) across multiple independent compound series [1]. The target compound's carboxylic acid substituent is a distinguishing feature absent in the ethoxy and diethylamino series, and may confer altered isoform selectivity or blood-brain barrier permeability relevant to glaucoma and Alzheimer's disease programs. The compound's physicochemical profile — logP 1.82 (neutral form), TPSA 85.9 Ų, 7 HBA, 5 HBD — places it within favorable drug-like chemical space while the negative logD suggests limited passive blood-brain barrier penetration unless actively transported . For screening library procurement, this compound fills a specific chemotype niche: a hydrophilic, carboxylic acid-bearing thiosemicarbazone with a validated multi-target inhibition profile, distinct from the more lipophilic, non-acidic thiosemicarbazones that dominate commercial screening collections.

DPPH Radical-Scavenging and Antioxidant Research

Closely related hydroxybenzoyl-thiosemicarbazides have demonstrated quantifiable radical-scavenging activity in the DPPH assay. Specifically, 2-(2-hydroxybenzoyl)-N-phenylhydrazinecarbothioamide (ortho-hydroxy regioisomer) exhibited IC₅₀(DPPH) = 15.5 μM, approximately 2-fold more potent than its para-hydroxy analog (IC₅₀ = 31.7 μM) [1]. The target compound shares the 2-hydroxybenzoyl substructure and the thiosemicarbazide-like moiety, predicting comparable or enhanced radical-scavenging capacity due to the additional phenolic –OH and the extended conjugated system of the thiosemicarbazone compared to the saturated thiosemicarbazide. Additionally, salicylaldehyde thiosemicarbazone copper(II) complexes have demonstrated synergistic radical-scavenging effects significantly exceeding those of the free ligand or metal ion alone . For antioxidant screening programs, the target compound represents a unique entry combining the DPPH-active 2-hydroxybenzoyl chemotype with metal-chelating functionality, enabling investigation of both direct radical scavenging and metal-catalyzed oxidative stress modulation from a single molecular scaffold.

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